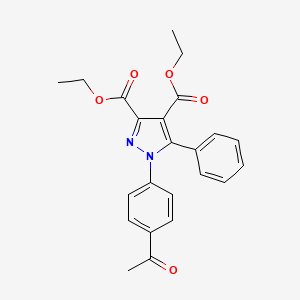

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester

Description

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester (hereafter referred to by its full name) is a pyrazole-based dicarboxylate ester characterized by a 4-acetylphenyl group at position 1 and a phenyl group at position 5 of the pyrazole ring. The diethyl ester functionalization at the 3,4-positions enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and agrochemical synthesis.

Properties

CAS No. |

96722-90-6 |

|---|---|

Molecular Formula |

C23H22N2O5 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

diethyl 1-(4-acetylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C23H22N2O5/c1-4-29-22(27)19-20(23(28)30-5-2)24-25(21(19)17-9-7-6-8-10-17)18-13-11-16(12-14-18)15(3)26/h6-14H,4-5H2,1-3H3 |

InChI Key |

NHYSDFIREMUTKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the acetylphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Esterification: The final step involves esterification to form the diethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: This can result in the formation of alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 1H-pyrazole derivatives in cancer treatment. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound for developing anticancer agents .

Anti-inflammatory Properties : The diethyl ester form has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

Pesticide Development : The compound's structural properties make it suitable for designing novel pesticides. Its ability to interact with biological targets in pests can lead to the development of effective agrochemicals. Studies have shown that pyrazole derivatives can act as insecticides by disrupting critical biological pathways in target organisms .

Materials Science

Polymer Chemistry : In materials science, 1H-pyrazole derivatives are being explored for their role in synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable for applications in coatings and composite materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Induces apoptosis; reduces inflammation |

| Agricultural Science | Development of novel pesticides | Effective against various pests |

| Materials Science | Synthesis of advanced polymers | Improved thermal stability and mechanical properties |

Case Studies

-

Anticancer Activity Study :

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including diethyl 1-(4-acetylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate. Results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

- Anti-inflammatory Research :

- Pesticide Efficacy Trial :

Mechanism of Action

The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural feature—the 4-acetylphenyl group—distinguishes it from other pyrazole dicarboxylates. Below is a comparative analysis of its analogs (Table 1):

Table 1: Structural Comparison of Pyrazole Dicarboxylates

Key Observations:

- Substituent Electronic Effects : The 4-acetylphenyl group introduces strong electron-withdrawing effects compared to methoxy (electron-donating, ) or nitro (strongly electron-withdrawing, ) groups. This likely influences reactivity in nucleophilic substitutions or catalytic reductions.

- Steric and Lipophilicity Profiles : The diethyl ester groups enhance solubility in organic solvents, similar to Mefenpyr-diethyl, a commercial herbicide . However, the acetyl group may reduce metabolic stability compared to halogenated analogs like Mefenpyr-diethyl.

Challenges and Limitations

- Synthetic Complexity : The acetyl group may complicate purification, as seen in silane reduction methods requiring excess reagents and specialized separation techniques .

Biological Activity

1H-Pyrazole-3,4-dicarboxylic acid, 1-(4-acetylphenyl)-5-phenyl-, diethyl ester (CAS No. 96723-54-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities.

Chemical Structure

The compound has the molecular formula and a molecular weight of approximately 350.32 g/mol. Its structure includes a pyrazole ring with two carboxylic acid groups and an acylated phenyl moiety, which contributes to its biological properties.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit potent antibacterial properties. For instance, studies have shown that related pyrazole derivatives display significant activity against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds often ranges between 40 to 50 µg/mL, showcasing their potential as effective antibacterial agents .

Anticancer Activity

The anticancer potential of 1H-pyrazole derivatives has been extensively studied. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, specific pyrazole derivatives are reported to disrupt normal cell cycle progression and exhibit cytotoxic effects against breast and lung cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Induces apoptosis |

| Compound B | A549 (Lung) | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases. Studies indicate that certain pyrazole derivatives exhibit stronger inhibitory effects compared to standard anti-inflammatory drugs .

Table 2: Inhibition of Cytokines

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound A | TNF-α (78%), IL-6 (89%) |

| Compound B | TNF-α (72%), IL-6 (83%) |

Antioxidant Activity

The antioxidant properties of 1H-pyrazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Properties : A study involving the synthesis of novel pyrazole derivatives demonstrated their efficacy in inhibiting the growth of cancer cells in vitro. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM.

- Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of a specific diethyl ester derivative showed a marked decrease in edema in animal models when treated with the compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pyrazole-3,4-dicarboxylate derivatives with varying substituents?

- Methodology : Utilize a multi-step approach involving condensation of diethyl oxalate with substituted acetophenones under basic conditions (e.g., NaOH in methanol), followed by reflux with hydrazine derivatives to form the pyrazole core. Variations in aryl substituents (e.g., acetyl, methoxy, or nitro groups) require careful selection of starting ketones and hydrazines. Characterization via FT-IR and ¹H NMR is critical to confirm regioselectivity and ester integrity .

Q. What characterization techniques are essential for confirming the structure of diethyl pyrazole-3,4-dicarboxylate derivatives?

- Methodology : Combine spectroscopic and crystallographic methods:

- FT-IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and pyrazole C=N bands (~1600 cm⁻¹).

- ¹H NMR : Analyze aromatic proton environments and ester ethyl group splitting patterns.

- XRD : Determine monoclinic or orthorhombic crystal systems and unit cell parameters .

Q. What hydrolysis conditions are effective for converting diethyl esters to carboxylic acids without degrading the pyrazole core?

- Methodology : Use LiOH in aqueous ethanol under reflux (2–4 hours) for selective ester hydrolysis. Avoid prolonged heating to prevent decarboxylation. Monitor reaction progress via TLC and confirm product purity by melting point analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for pyrazole-3,4-dicarboxylate derivatives targeting cyclooxygenase inhibition?

- Methodology :

Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl rings.

Evaluate COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) with purified bovine COX-1 and human recombinant COX-3.

Correlate substituent electronic effects (via Hammett σ values) with IC₅₀ data to identify pharmacophore requirements .

Q. What computational methods are suitable for predicting the electronic properties of pyrazole-3,4-dicarboxylates?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze:

- HOMO-LUMO gaps for reactivity predictions.

- Electrostatic potential maps for hydrogen-bonding interactions.

- Compare results with experimental UV-Vis and FT-IR spectra for validation .

Q. How can researchers resolve contradictions in synthetic yields for pyrazole-3,4-dicarboxylate derivatives under similar conditions?

- Methodology :

Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading).

Use design of experiments (DoE) to identify critical factors (e.g., steric hindrance from bulky substituents).

Characterize by-products via LC-MS to detect side reactions (e.g., ester transposition or oxidation) .

Q. What strategies enable the functionalization of pyrazole-3,4-dicarboxylates for bioisosteric replacement in drug design?

- Methodology :

- Replace ester groups with amides via nucleophilic displacement using amines in HMPA.

- Introduce heterocyclic moieties (e.g., triazoles) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

- Validate bioisosteric equivalence via comparative molecular field analysis (CoMFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.